Cas no 102047-01-8 (Benzeneacetic acid,4-(bromomethyl)-a-oxo-)

Benzeneacetic acid,4-(bromomethyl)-a-oxo- structure
102047-01-8 structure
Product Name:Benzeneacetic acid,4-(bromomethyl)-a-oxo-
CAS No:102047-01-8
MF:C9H6BrO3
MW:242.046142101288
CID:152463
PubChem ID:124591
Update Time:2025-04-19

Benzeneacetic acid,4-(bromomethyl)-a-oxo- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,4-(bromomethyl)-a-oxo-
    • 2-[4-(bromomethyl)phenyl]-2-oxoacetate
    • 4-(bromomethyl)benzoylformate
    • [4-(bromomethyl)phenyl](oxo)acetate
    • Brmebf
    • DTXSID40144558
    • 102047-01-8
    • Inchi: 1S/C9H7BrO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,5H2,(H,12,13)/p-1
    • InChI Key: NTHQMPYWKFRXOM-UHFFFAOYSA-M
    • SMILES: BrCC1C=CC(C(C(=O)[O-])=O)=CC=1

Computed Properties

  • Exact Mass: 240.94998
  • Monoisotopic Mass: 240.95
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 57.2Ų

Experimental Properties

  • Boiling Point: 355.5°Cat760mmHg
  • Flash Point: 168.8°C
  • PSA: 57.2
  • LogP: 0.51410

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